molecular formula C23H19N3O5S B2526516 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide CAS No. 1021116-63-1

2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide

Cat. No.: B2526516
CAS No.: 1021116-63-1
M. Wt: 449.48
InChI Key: OQGKMOJFOYCMOU-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and thiazolopyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, dimethylformamide (DMF), and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and thiazolopyrimidine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide is unique due to its combination of benzodioxole and thiazolopyrimidine structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-13-14(2)24-23-26(22(13)28)18(11-32-23)15-4-3-5-16(8-15)25-21(27)10-29-17-6-7-19-20(9-17)31-12-30-19/h3-9,11H,10,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGKMOJFOYCMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)COC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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